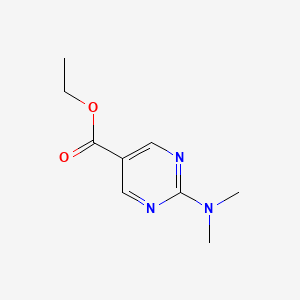
Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate
Descripción general
Descripción
Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 . Its IUPAC name is ethyl 2-(dimethylamino)-5-pyrimidinecarboxylate .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves the use of organolithium reagents . For instance, one study reported the reflux of a compound in phosphorus oxychloride at 105°C for 3–4 hours . Another synthesis involved the reaction of a compound with propargyl bromide at room temperature, followed by heating to reflux for 5 hours under an N2 atmosphere .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3O2/c1-4-14-8(13)7-5-10-9(11-6-7)12(2)3/h5-6H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, pyrimidines and their derivatives are known to participate in a variety of chemical reactions. For example, nucleophilic aromatic substitution (SNAr) reactions are a common approach to synthesizing a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 195.22 . The compound’s LogP value, a measure of its lipophilicity, is 0.71930 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate has been primarily investigated in the field of chemical synthesis. For instance, Dorigo et al. (1996) described its synthesis, detailing the reaction of ethyl or methyl 2-[(dimethylamino)methylene]-3-oxoalkanoates with 1,1-dimethylguanidine. The resulting compounds were then hydrolyzed and decarboxylated to form a series of 2,4-disubstituted pyrimidines, showcasing its versatility in synthetic chemistry (Dorigo et al., 1996).
Zupančič et al. (2009) further explored transformations involving this compound, emphasizing its reactivity and potential for creating novel chemical structures (Zupančič, Svete, & Stanovnik, 2009).
Biological Activity
A notable aspect of this compound derivatives is their biological activity. Several studies have investigated these derivatives for potential therapeutic applications. For example, Dongarwar et al. (2011) synthesized derivatives and evaluated them for antibacterial, antifungal, and anti-inflammatory activities, indicating their potential use in medical research (Dongarwar et al., 2011).
Terashima et al. (1995) studied a derivative as an H+/K(+)-ATPase inhibitor, which could have implications for antiulcer medication research (Terashima, Muraoka, & Ono, 1995).
Structural Analysis
The compound's structure has been a subject of interest in crystallography. Trilleras et al. (2008) investigated the molecular structure of this compound derivatives, providing insights into their crystalline forms (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).
ConclusionIn summary, this compound has diverse applications in scientific research, particularly in chemical synthesis, biological activity exploration, and structural analysis. Its role in creating novel chemical structures and potential therapeutic uses makes it a compound of significant interest in both chemistry and medical
Scientific Research Applications of this compound
1. Synthesis and Chemical Properties
This compound and its derivatives have been extensively studied for their synthesis and chemical properties. Dorigo et al. (1996) demonstrated the synthesis of ethyl 4-substituted 2-(dimethylamino)-5-pyrimidinecarboxylates, which were then hydrolyzed and decarboxylated to form 2,4-disubstituted pyrimidines, highlighting the compound's versatility in synthetic chemistry (Dorigo et al., 1996).
Additionally, Zupančič et al. (2009) explored the transformations of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, which is closely related to this compound, providing insights into the synthesis of substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates (Zupančič, Svete, & Stanovnik, 2009).
2. Biological Activity
In the realm of biological activity, several studies have highlighted the potential therapeutic applications of this compound derivatives. For example, Dongarwar et al. (2011) synthesized derivatives and screened them for antibacterial, antifungal, and anti-inflammatory activities, suggesting their potential use in medical research (Dongarwar et al., 2011).
Terashima et al. (1995) investigated a derivative as an H+/K(+)-ATPase inhibitor, which could have implications for antiulcer medication research (Terashima, Muraoka, & Ono, 1995).
3. Structural Analysis
The structural analysis of this compound derivatives is also a significant area of research. Trilleras et al. (2008) studied the molecular structure of these derivatives, providing insights into their crystalline forms and supramolecular aggregation (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).
Safety and Hazards
The safety information for Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Direcciones Futuras
While specific future directions for the study of Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate are not provided in the search results, the compound’s potential neuroprotective and anti-neuroinflammatory properties suggest it could be further developed for therapeutic applications . Additionally, the compound’s synthesis and chemical properties could be explored further to optimize its production and efficacy.
Mecanismo De Acción
Target of Action
Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. .
Biochemical Pathways
, suggesting that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
, suggesting potential therapeutic applications for this compound.
Propiedades
IUPAC Name |
ethyl 2-(dimethylamino)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-4-14-8(13)7-5-10-9(11-6-7)12(2)3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASQIQPHXMMNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292008 | |
| Record name | ethyl 2-(dimethylamino)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64224-68-6 | |
| Record name | NSC79616 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(dimethylamino)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




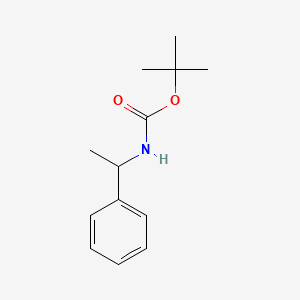



![2-[4-(Dimethylamino)phenyl]-1,3-dithiane](/img/structure/B1604519.png)

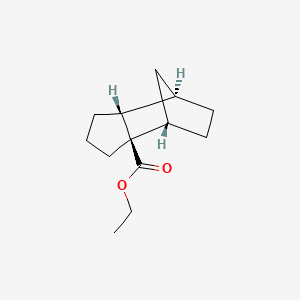

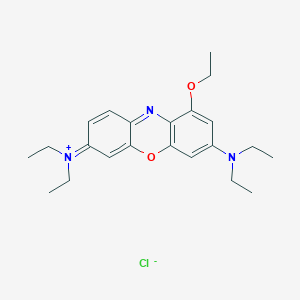
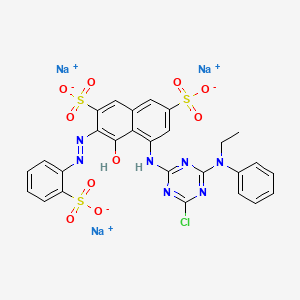

![Tris[2-[[2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]ethyl]amine](/img/structure/B1604534.png)
